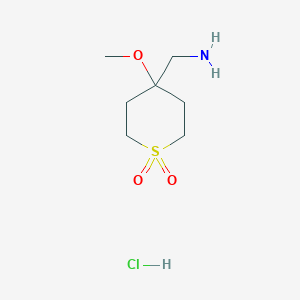![molecular formula C18H17ClFN3O3S B2394823 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide CAS No. 1252905-35-3](/img/new.no-structure.jpg)
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide is a complex organic compound, significant due to its diverse range of applications in scientific research. As a synthesized molecule, it has garnered interest in fields like medicinal chemistry, pharmaceuticals, and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide generally involves multi-step organic reactions. The starting materials are typically selected based on the desired functional groups and the thienopyrimidine core structure. Common reagents may include butyl derivatives, chloro-fluoro benzene rings, and acetamide groups. Reaction conditions such as temperature, solvent, and catalysts are optimized to enhance the yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up laboratory procedures while ensuring safety and cost-efficiency. Process optimization focuses on achieving high yield, minimal waste, and purity suitable for further applications. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various chemical reactions such as:
Oxidation: Can lead to the formation of more reactive intermediates.
Reduction: May produce simpler derivatives or modify functional groups.
Substitution: Particularly nucleophilic substitution, given the presence of halogens.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, dichloromethane.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products of these reactions depend on the specific pathways and conditions but typically include various derivatives with modified functional groups that can be analyzed for desired properties.
Wissenschaftliche Forschungsanwendungen
This compound is pivotal in:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for pharmacological properties like anti-inflammatory and anticancer activities.
Industry: Utilized in material science for creating advanced polymers and other specialized materials.
Wirkmechanismus
The mechanism of action of this compound involves interaction with specific molecular targets such as enzymes or receptors. The pathways typically include binding to these targets, leading to inhibition or modulation of biological processes. Detailed molecular docking studies and bioassays help elucidate these interactions, providing insights into the compound’s effectiveness and potential therapeutic benefits.
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds, 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide exhibits unique properties such as:
Stability: Higher stability under various conditions.
Efficacy: Enhanced efficacy in biological systems.
Specificity: Greater specificity towards certain molecular targets.
List of Similar Compounds
2-(3-butyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-chlorophenyl)acetamide
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide
Feel free to dive deeper into any section or discuss another fascinating topic!
Eigenschaften
CAS-Nummer |
1252905-35-3 |
|---|---|
Molekularformel |
C18H17ClFN3O3S |
Molekulargewicht |
409.86 |
IUPAC-Name |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(2-chloro-4-fluorophenyl)acetamide |
InChI |
InChI=1S/C18H17ClFN3O3S/c1-2-3-7-22-17(25)16-14(6-8-27-16)23(18(22)26)10-15(24)21-13-5-4-11(20)9-12(13)19/h4-6,8-9H,2-3,7,10H2,1H3,(H,21,24) |
InChI-Schlüssel |
FMWYHVNYALLIIB-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=C(C=C(C=C3)F)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2394743.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2394747.png)

![N-(3-Amino-3-oxopropyl)-3-[[2-(cyanomethylamino)-2-oxoethyl]carbamoylamino]benzamide](/img/structure/B2394749.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-oxochromene-2-carboxamide](/img/structure/B2394751.png)




![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2394761.png)

